NITROMIFENE

Description

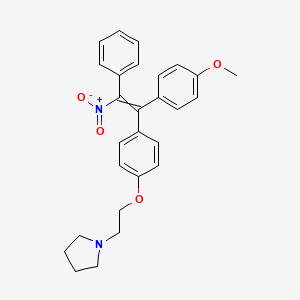

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMXUFMHOCZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864271 |

Source

|

| Record name | 1-(2-{4-[(E)-1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy}ethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10448-84-7 |

Source

|

| Record name | Nitromifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10448-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITROMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FS1NJ6Q8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Properties of Nitromifene Citrate Salt

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitromifene, also known by its developmental code CI-628, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, similar to tamoxifen and clomiphene.[1] Although it demonstrated antiestrogenic activity and was investigated for its potential therapeutic effects, it was never commercialized.[1] This guide provides a comprehensive overview of the known properties of this compound and its citrate salt, with a focus on its physicochemical characteristics, biological activity, and mechanism of action. Due to its status as an unmarketed compound, publicly available data on the citrate salt form is limited. Therefore, where specific data for this compound citrate is unavailable, information on the base compound or analogous, structurally related SERMs is provided for context.

Physicochemical Properties

This compound citrate is the 1:1 citrate salt of this compound.[2] The base, this compound, is a mixture of (E)- and (Z)-isomers, which have been shown to possess similar antiestrogenic activity.[1]

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 1-[2-[4-[1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine; 2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| Synonyms | CI-628 citrate, CN-55945-27 | |

| CAS Number | 5863-35-4 |

Molecular and Physical Properties

Table 1: Molecular Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound (Base) | C₂₇H₂₈N₂O₄ | 444.53 |

| This compound Citrate | C₃₃H₃₆N₂O₁₁ | 636.65 |

| Toremifene Citrate | C₃₂H₃₆ClNO₈ | 598.1 |

Table 2: Physical Property Data (Experimental and Comparative)

| Property | This compound Citrate | Toremifene Citrate (for comparison) |

| Melting Point (°C) | Data not available | 160-162 |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Water (0.44 mg/mL at 37 °C), Sparingly soluble in methanol, Slightly soluble in ethanol |

| pKa | Data not available | ~8.0 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound citrate are not published. The following sections describe generalized, standard methodologies for determining the key physicochemical properties presented above.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the shake-flask method, a standard protocol recommended by international guidelines.

-

Preparation: An excess amount of this compound citrate solid is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully removed and clarified by centrifugation and/or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: The concentration of dissolved this compound citrate in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

No Publicly Available Data for CN-55945

Comprehensive searches for the identifier "CN-55945" have yielded no publicly available scientific literature, patents, or data related to a pharmacological agent or research compound. The designation may correspond to an internal, preclinical, or otherwise undisclosed compound that has not yet been described in public-facing resources.

Due to the absence of accessible information, a detailed technical guide on the mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The core requirements of the request, such as data presentation in tables, detailed methodologies, and visualizations, are contingent on the availability of foundational data from published studies.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use publicly recognized identifiers such as:

-

Chemical Name (IUPAC or common)

-

Alternative code names or synonyms found in publications

-

Patent numbers (e.g., WO, US, EP)

-

CAS Registry Number

Without a valid, public identifier, it is not possible to retrieve the necessary data to create the requested in-depth technical guide. Should a public identifier for CN-55945 become available, a thorough analysis can be conducted.

Nitromifene: A Technical Guide to a Pioneering Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromifene (also known as CI-628) is a nonsteroidal selective estrogen receptor modulator (SERM) that emerged as one of the earliest compounds in its class, alongside molecules like tamoxifen.[1] As a triphenylethylene derivative, it interacts with estrogen receptors (ERs) to exert tissue-specific estrogenic and antiestrogenic effects. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding affinities, and effects on various tissues. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of endocrinology and oncology.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors and exhibit tissue-dependent agonist or antagonist activity. This unique pharmacological profile allows them to be developed for a range of indications, including the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms. This compound, a first-generation SERM, has been a valuable tool in understanding the complex pharmacology of this drug class. Although never marketed for clinical use, its study has contributed to the foundational knowledge of SERM mechanisms.[1]

Mechanism of Action

This compound's primary mechanism of action involves its competitive binding to estrogen receptors, ERα and ERβ. Upon binding, it induces a conformational change in the receptor that differs from that induced by estradiol. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to a modulation of gene transcription in a tissue-specific manner. In tissues like the breast, this compound acts as an antagonist, inhibiting the proliferative effects of estrogen.

A key characteristic of this compound's interaction with the estrogen receptor is its rapid dissociation rate, which is 250-fold faster than that of estradiol.[1] This kinetic property may be a contributing factor to its antagonistic activity at the estrogen receptor.[1]

Signaling Pathway

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its metabolites.

Table 1: Estrogen Receptor Binding Affinity and Antiproliferative Activity

| Compound | Relative Binding Affinity (% of Estradiol in MCF-7 cells)[2] | IC50 for MCF-7 Cell Proliferation Inhibition (µM) |

| This compound (CI-628) | 1.7 | 1.1 |

| Metabolite 2 | 0.1 | 5.6 |

| Metabolite 4 | 3.8 | 2.0 |

Table 2: Antiestrogen Binding Site Affinity

| Compound | Dissociation Constant (Kd) (nmol/l) |

| This compound (CI-628) | 1.0 - 1.6 |

| Tamoxifen | 1.0 - 1.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the estrogen receptor.

Caption: Workflow for a competitive radioligand binding assay.

-

Preparation of Receptor Source: Uterine cytosol from immature or ovariectomized rats is a common source of estrogen receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosolic fraction.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound. A set of tubes containing only the radioligand and receptor serves as the total binding control, while another set with a large excess of unlabeled estradiol is used to determine non-specific binding.

-

Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition of specific binding is plotted against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) can then be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100%.

MCF-7 Cell Proliferation Assay

This assay is used to determine the antiproliferative effect of this compound on estrogen-receptor-positive breast cancer cells.

Caption: Workflow for an MCF-7 cell proliferation assay.

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum. For the experiment, cells are seeded into 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of this compound. To assess its antiestrogenic activity, cells are co-treated with a fixed concentration of estradiol.

-

Incubation: The plates are incubated for a period sufficient to observe changes in cell proliferation, typically 4 to 6 days.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

SRB (Sulforhodamine B) Assay: Stains total cellular protein.

-

BrdU (Bromodeoxyuridine) Assay: Measures DNA synthesis.

-

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell proliferation relative to a vehicle-treated control is plotted against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined.

In Vivo Uterotrophic Assay in Rats

This assay evaluates the estrogenic or antiestrogenic effects of a compound on the uterus of immature or ovariectomized rats.

Caption: Workflow for an in vivo uterotrophic assay.

-

Animal Model: Immature female rats (e.g., 21-25 days old) or adult ovariectomized rats are used. Ovariectomy is performed to remove the endogenous source of estrogen.

-

Dosing: The animals are treated with this compound daily for a period of 3 to 7 days. The compound can be administered via oral gavage or subcutaneous injection. Control groups include a vehicle control and a positive control (e.g., estradiol). To assess antiestrogenic activity, a group is co-treated with estradiol and this compound.

-

Necropsy and Uterine Weight: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected, trimmed of fat and connective tissue, blotted to remove excess fluid, and weighed.

-

Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a decrease in estradiol-stimulated uterine weight indicates antiestrogenic activity.

Conclusion

This compound, as one of the pioneering SERMs, has played a significant role in the development of our understanding of estrogen receptor modulation. While it did not advance to clinical use, the data and methodologies associated with its study provide a valuable reference for researchers in the field. This technical guide consolidates key quantitative data and experimental protocols to facilitate further investigation into the nuanced pharmacology of SERMs and the development of new, more effective therapies targeting the estrogen receptor. Further research is warranted to fully elucidate the differential binding of this compound to ERα and ERβ and to obtain more comprehensive in vivo data on its tissue-selective effects.

References

An In-depth Technical Guide to the Early Research of Nitromifene (CI-628)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromifene (developmental code name CI-628) is a nonsteroidal triphenylethylene derivative that emerged in the mid-20th century as a pioneering antiestrogen.[1] It belongs to the same structural class as tamoxifen and clomifene, which became cornerstone therapies in breast cancer and infertility, respectively. Early research into this compound laid the groundwork for understanding the pharmacology of selective estrogen receptor modulators (SERMs), a class of compounds that exhibit tissue-specific estrogenic and antiestrogenic activities. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action, biological activities, and the experimental methodologies used in its initial characterization.

Core Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism of action of this compound is its ability to competitively antagonize the binding of estradiol to the estrogen receptor (ER). By occupying the ligand-binding pocket of the ER, this compound prevents the conformational changes necessary for the receptor to effectively interact with estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of estrogen-responsive genes. This antagonistic activity forms the basis of its antiestrogenic effects in hormone-sensitive tissues like the breast.

Quantitative Biological Data

The following tables summarize the key quantitative data from early studies on this compound and its metabolites.

Table 1: Estrogen Receptor (ER) Binding Affinity

| Compound | Relative Binding Affinity (RBA) for ER (%)* | Cell Line/Tissue | Reference |

| Estradiol | 100 | MCF-7 Human Breast Cancer Cells | [2] |

| This compound (CI-628) | 1.7 | MCF-7 Human Breast Cancer Cells | [2] |

| Metabolite 2 (Ketone) | 0.1 | MCF-7 Human Breast Cancer Cells | [2] |

| Metabolite 4 (Lactam) | 3.8 | MCF-7 Human Breast Cancer Cells | [2] |

*Relative Binding Affinity is expressed as a percentage of the affinity of estradiol.

Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation

| Compound | IC50 (µM)* | Reversibility by Estradiol | Reference |

| This compound (CI-628) | 1.1 | - | |

| Metabolite 2 (Ketone) | 5.6 | Partially Reversible | |

| Metabolite 3 (Ketone, no ER interaction) | >10 (44% inhibition at 10 µM) | Not Applicable | |

| Metabolite 4 (Lactam) | 2.0 | Fully Reversible |

*IC50 is the concentration of the compound that inhibits 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted in the early research of this compound. While the exact protocols from the original publications are not fully available, these reconstructions are based on standard techniques of the era.

Estrogen Receptor Competitive Binding Assay (Whole-Cell)

This assay was crucial for determining the relative binding affinity of this compound for the estrogen receptor.

Objective: To determine the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor in intact cells.

Materials:

-

MCF-7 human breast cancer cells

-

Culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum

-

[³H]Estradiol (radioligand)

-

Unlabeled estradiol (for determining non-specific binding)

-

This compound (CI-628) and its metabolites

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

Protocol:

-

Cell Culture: MCF-7 cells are cultured in appropriate flasks or plates until they reach a near-confluent monolayer.

-

Hormone Deprivation: Prior to the assay, cells are typically switched to a medium containing charcoal-stripped serum for 24-48 hours to deplete endogenous steroids.

-

Incubation: The cell monolayers are washed with PBS and then incubated with a fixed concentration of [³H]estradiol (e.g., 1-5 nM) in the presence of increasing concentrations of unlabeled this compound or other competitor compounds. A set of wells containing [³H]estradiol and a large excess (e.g., 100-fold) of unlabeled estradiol is included to determine non-specific binding.

-

Equilibration: The incubation is carried out at 37°C for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Washing: After incubation, the medium is removed, and the cell monolayers are washed multiple times with ice-cold PBS to remove unbound radioligand.

-

Lysis and Counting: The cells are lysed, and the radioactivity in the lysate, representing the bound [³H]estradiol, is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Competitor) x 100.

MCF-7 Cell Proliferation (Growth Inhibition) Assay

This assay was used to assess the cytostatic or cytotoxic effects of this compound on estrogen-dependent breast cancer cells.

Objective: To determine the dose-dependent effect of this compound on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells

-

Culture medium and charcoal-stripped serum

-

This compound (CI-628) and its metabolites

-

Estradiol

-

Multi-well culture plates (e.g., 96-well)

-

Method for quantifying cell number (e.g., cell counting with a hemocytometer, DNA quantification, or a metabolic assay like MTT)

Protocol:

-

Cell Seeding: MCF-7 cells are seeded at a low density in multi-well plates in their regular growth medium.

-

Hormone Deprivation: After cell attachment, the medium is replaced with one containing charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: The cells are then treated with various concentrations of this compound or its metabolites, both in the presence and absence of a fixed concentration of estradiol (to assess the reversibility of the antiestrogenic effect). Control wells receive the vehicle (e.g., DMSO) with or without estradiol.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (typically 5-7 days), with medium and treatments being refreshed as needed.

-

Quantification of Cell Proliferation: At the end of the incubation period, the number of viable cells in each well is determined.

-

Data Analysis: The cell number in the treated wells is expressed as a percentage of the control (vehicle-treated) wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.

Signaling Pathways and Off-Target Effects

While the primary mechanism of this compound is ER antagonism, early research also hinted at more complex interactions.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen and the antagonistic action of this compound.

Caption: Estrogen signaling and this compound's antagonistic action.

Potential Off-Target Signaling Pathways

Early studies suggested that this compound and its metabolites might exert their effects through mechanisms other than direct ER antagonism. Two such potential pathways involve Antiestrogen Binding Sites (AEBS) and Calmodulin.

1. Antiestrogen Binding Sites (AEBS)

This compound and some of its metabolites were found to bind to high-affinity sites distinct from the ER, known as AEBS. The exact function of these sites was not fully elucidated in early research, but they were hypothesized to play a role in the antiproliferative effects of some antiestrogens.

Caption: Hypothetical signaling via Antiestrogen Binding Sites.

2. Calmodulin Antagonism

This compound was also shown to be an effective antagonist of calmodulin, a calcium-binding protein that regulates the activity of numerous enzymes, including cyclic nucleotide phosphodiesterase. This interaction suggested an alternative, ER-independent mechanism for its antiproliferative effects.

Caption: this compound's potential interaction with Calmodulin signaling.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a novel antiestrogen like this compound, based on the early research methodologies.

Caption: Preclinical evaluation workflow for early antiestrogens.

Conclusion

The early research on this compound (CI-628) was instrumental in advancing the field of endocrine therapy. These foundational studies not only established its primary mechanism as an estrogen receptor antagonist but also hinted at a more complex pharmacological profile involving off-target interactions. The experimental methodologies developed and employed during this era, though now largely superseded by more advanced techniques, provided the critical data that shaped our initial understanding of SERMs. This technical guide serves as a valuable resource for researchers seeking to understand the historical context and fundamental principles that underpin the development of this important class of therapeutic agents.

References

Preclinical Profile of CN-55945: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CN-55945, also known as Nitromifene or CI-628, is a non-steroidal triphenylethylene derivative with potent anti-estrogenic properties. Preclinical investigations have primarily focused on its utility as a post-coital antifertility agent. This document provides a comprehensive overview of the preclinical data available for CN-55945, detailing its mechanism of action, pharmacological effects, and available quantitative data from in vivo and in vitro studies. The experimental methodologies described herein are based on the available scientific literature.

Core Compound Details

-

Compound Name: CN-55945

-

Systematic Name: 1-[2-(p-[α-(p-methoxyphenyl)-β-nitrostyryl]phenoxy)ethyl]pyrrolidine, monocitrate[1]

-

Synonyms: this compound, CI-628[2]

-

Pharmacological Class: Estrogen Antagonist, Selective Estrogen Receptor Modulator (SERM)[2][3]

Mechanism of Action

CN-55945 exerts its biological effects primarily through the antagonism of the estrogen receptor (ER). It competitively inhibits the binding of estradiol to both ERα and ERβ, thereby blocking the downstream signaling cascades that are initiated by estrogen. Evidence suggests that CN-55945 can also displace estradiol that is already bound to its receptor[1]. This action prevents the conformational changes in the ER that are necessary for the recruitment of co-activators and the initiation of gene transcription in estrogen-responsive tissues.

Some studies classify CN-55945 as a partial agonist, indicating that in certain contexts, it may exhibit weak estrogenic activity. This dual activity is a characteristic feature of SERMs, which can act as either estrogen agonists or antagonists depending on the target tissue. The anti-implantation effect of CN-55945 is attributed to its anti-estrogenic properties, which interfere with the estrogen-dependent processes required for the preparation of the uterus for implantation. Additionally, it may induce luteolysis by stimulating the release of luteinizing hormone (LH), further contributing to its antifertility effects.

Signaling Pathway of CN-55945 as an Estrogen Receptor Antagonist

References

The Antagonistic Activity of Nitromifene on the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromifene, a nonsteroidal triphenylethylene derivative, demonstrates clear antagonistic activity on the estrogen receptor (ER). This technical guide provides an in-depth analysis of its biological effects, focusing on its interaction with the estrogen receptor and the consequent impact on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and endocrinology.

Introduction

This compound (formerly known as CI-628) is a selective estrogen receptor modulator (SERM) that has been investigated for its antiestrogenic properties, particularly in the context of estrogen receptor-positive breast cancer. Like other SERMs, its mechanism of action involves binding to the estrogen receptor and modulating its activity. This guide will delve into the specifics of its antagonistic profile, providing quantitative metrics of its potency and detailed methodologies for its characterization.

Quantitative Assessment of this compound's ER Antagonism

The antagonistic activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to the estrogen receptor and its ability to inhibit estrogen-induced cell proliferation.

Table 1: Quantitative Data on this compound's ER Antagonistic Activity

| Parameter | Value | Cell Line/System | Reference(s) |

| Relative Binding Affinity (RBA) | 1.7% (compared to estradiol) | MCF-7 cells | |

| IC50 (Cell Proliferation) | 1.1 µM | MCF-7 cells |

Note: The RBA provides a measure of the compound's affinity for the ER relative to the natural ligand, estradiol. The IC50 for cell proliferation indicates the concentration at which this compound inhibits 50% of the growth of estrogen-dependent breast cancer cells.

Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed protocols for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of this compound for the estrogen receptor.

Materials:

-

MCF-7 whole cells or rat uterine cytosol as a source of estrogen receptors.

-

[³H]-Estradiol as the radioligand.

-

This compound and other test compounds.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation cocktail and counter.

Workflow:

Foundational Research on Triphenylethylene SERMs: A Technical Guide

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] The triphenylethylene group of compounds represents the first generation of nonsteroidal SERMs, with tamoxifen being the prototypic and most widely recognized member.[1][2][3] These compounds form the cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer and are utilized in various other clinical applications, from osteoporosis prevention to infertility treatment.[4] This technical guide provides an in-depth overview of the foundational research on triphenylethylene SERMs, focusing on their mechanism of action, structure-activity relationships, and the key experimental methodologies used in their evaluation.

Mechanism of Action

The defining characteristic of SERMs is their ability to act as ER agonists in some tissues while functioning as antagonists in others. This dual activity is central to their therapeutic profile, allowing for beneficial estrogenic effects in tissues like bone while blocking estrogen's proliferative effects in breast tissue.

Interaction with Estrogen Receptors (ERα and ERβ)

Triphenylethylene SERMs exert their effects by competitively binding to estrogen receptors (ERs) in place of the endogenous ligand, estradiol. There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are products of different genes and exhibit distinct tissue distributions and transcriptional activities. ERα is highly expressed in the uterus, breast, and liver, while ERβ is more prevalent in the central nervous system, bone marrow, and ovarian granulosa cells.

Upon binding, the SERM induces a specific conformational change in the receptor. This altered structure is distinct from the conformation induced by estradiol and is the molecular basis for the SERM's tissue-selective activity.

Tissue Selectivity: The Role of Coactivators and Corepressors

The tissue-specific effects of SERMs are determined by the differential recruitment of transcriptional co-regulatory proteins—coactivators and corepressors—to the ligand-receptor complex.

-

Antagonist Action (e.g., in Breast Tissue): In breast cells, the conformation of the ER when bound to a triphenylethylene like tamoxifen favors the recruitment of corepressors (e.g., NCoR, SMRT). This complex binds to estrogen response elements (EREs) on the DNA but fails to initiate transcription, thereby blocking the expression of estrogen-dependent genes that drive cell proliferation. The bulky side chain of the triphenylethylene ligand physically prevents the receptor's activation function 2 (AF-2) domain from adopting an active conformation, which is necessary for coactivator binding.

-

Agonist Action (e.g., in Bone and Uterus): In other tissues, such as bone and endometrium, the cellular context and the relative abundance of different coactivators (e.g., SRC-1) and corepressors allow the same SERM-ER complex to recruit coactivators. This leads to the activation of gene transcription, mimicking the effects of estrogen. For example, tamoxifen's estrogenic action in bone helps preserve bone mineral density. However, its agonist activity in the uterus can lead to an increased risk of endometrial hyperplasia and cancer.

Genomic and Non-Genomic Signaling

The primary mechanism of SERM action is genomic, involving the direct regulation of gene transcription via EREs. Estrogen receptors, upon ligand binding, dimerize and translocate to the nucleus to act as transcription factors. However, evidence also suggests the existence of non-genomic pathways. ERs located on the plasma membrane can rapidly activate intracellular signaling cascades, such as the PI3K/AKT/mTOR pathway. These pathways can become dysregulated and contribute to the development of tamoxifen resistance.

Structure-Activity Relationships (SAR)

The biological activity of triphenylethylene SERMs is intrinsically linked to their chemical structure. The core scaffold and its substituents dictate receptor binding affinity and the resulting agonist versus antagonist profile.

-

Triphenylethylene Backbone: This rigid, non-steroidal core mimics the hydrophobic structure of steroidal estrogens, allowing it to fit within the ligand-binding domain (LBD) of the estrogen receptor.

-

Basic Aminoalkoxy Side Chain: This feature, present in tamoxifen and its analogs, is a critical determinant of anti-estrogenic activity. The side chain projects from the core structure and sterically hinders the repositioning of helix 12 of the LBD, which is essential for coactivator recruitment and full agonist activity.

-

Hydroxylation: Tamoxifen is a prodrug that is metabolized by cytochrome P450 enzymes (notably CYP2D6) into more active metabolites, 4-hydroxytamoxifen (4-OH-TAM) and endoxifen. These hydroxylated forms have a significantly higher binding affinity for the ER—up to 100 times greater than tamoxifen itself—and are responsible for most of its clinical efficacy. The hydroxyl group mimics the phenolic hydroxyl of estradiol, forming a key hydrogen bond with the ER LBD.

-

Halogen Substitution: The introduction of halogens (e.g., chloro, bromo) can influence receptor affinity and in vivo activity. In some series, chloro and bromo derivatives show similar or greater activity compared to iodo or non-halogenated versions.

Pharmacological Data & Key Findings

The evaluation of triphenylethylene SERMs involves quantifying their interaction with estrogen receptors and their functional effects in cellular and animal models.

Table 1: Estrogen Receptor Binding Affinities of Selected Triphenylethylene SERMs

Relative Binding Affinity (RBA) compares the affinity of a test compound to that of 17β-estradiol (standardized to 100%). The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) | Ki (nM) | Citation(s) |

| 17β-Estradiol | ERα / ERβ | 100 | - | |

| 4-Hydroxytamoxifen | ERα | High | - | |

| Ormeloxifene | ERα | 8.8 | 250 | |

| ERβ | 3.0 | 750 | ||

| Ospemifene | ERα | 0.8 | - | |

| ERβ | 0.6 | - |

Table 2: In Vitro Antiproliferative Activity of Triphenylethylene Derivatives

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value indicates the concentration of a drug that is required for 50% inhibition of a given biological process, such as cell proliferation.

| Compound | Cell Line | Assay | Value (µM) | Citation(s) |

| Tamoxifen | MCF-7 (ER+ Breast Cancer) | Growth Inhibition | ~2.0 - 5.0 | |

| Compound 12* | MCF-7 (ER+ Breast Cancer) | GI50 | 0.6 |

*Compound 12 is a novel triphenylethylene analog described in the cited literature.

Key Experimental Protocols

A multi-step process is used to characterize novel SERMs, progressing from initial binding studies to functional in vitro and in vivo assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for ERα and ERβ.

-

Objective: To measure a compound's ability to compete with a high-affinity radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.

-

Methodology:

-

Receptor Source: A preparation containing estrogen receptors (e.g., cytosol extracts from rat uteri or recombinant human ERα/ERβ) is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound.

-

Separation: Bound radioligand is separated from unbound radioligand (e.g., using dextran-coated charcoal).

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the IC50 value, which is then converted to a Ki or RBA value to quantify the binding affinity.

-

Cell-Based Assays for Estrogenic/Anti-Estrogenic Activity

These assays measure the functional consequences of ER binding in a cellular context.

-

MCF-7 Proliferation Assay (Antagonist Activity):

-

Objective: To assess the ability of a compound to inhibit the proliferation of ER-positive human breast cancer cells.

-

Methodology: MCF-7 cells are cultured in the presence of estradiol to stimulate growth. The cells are then treated with varying concentrations of the test compound. Cell viability or proliferation is measured after a set incubation period (e.g., using MTT or SRB assays). An inhibition of proliferation indicates an anti-estrogenic effect.

-

-

Ishikawa Alkaline Phosphatase (AlkP) Assay (Agonist Activity):

-

Objective: To assess the estrogenic (agonist) potential of a compound in a human endometrial cancer cell line.

-

Methodology: Ishikawa cells, which express ERα, are treated with the test compound. Estrogenic compounds stimulate the activity of the enzyme alkaline phosphatase (AlkP). The AlkP activity is measured and compared to a positive control (estradiol) and a vehicle control. An increase in AlkP activity indicates an estrogenic effect.

-

In Vivo Uterotrophic Assay

This is a standard in vivo assay to determine the estrogenic or anti-estrogenic properties of a compound in a whole-animal model.

-

Objective: To measure the effect of a compound on the uterine weight of immature or ovariectomized female rats.

-

Methodology:

-

Animal Model: Immature or surgically ovariectomized (to remove endogenous estrogen) female rats are used.

-

Dosing: The animals are treated with the test compound, a positive control (estradiol), and a vehicle control for a specified number of days.

-

Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).

-

Analysis: An increase in uterine weight compared to the vehicle control indicates an estrogenic (agonist) effect. A compound tested for antagonist activity would be co-administered with estradiol to see if it can block the estradiol-induced increase in uterine weight.

-

Resistance Mechanisms

Despite the success of tamoxifen, many patients develop resistance over time. This can occur through several mechanisms:

-

Loss or Alteration of ERα: Downregulation or mutation of the ERα gene can eliminate the drug's target.

-

Altered Metabolism: Changes in the expression or activity of CYP enzymes can reduce the conversion of tamoxifen to its active metabolites.

-

Upregulation of Growth Factor Signaling Pathways: Crosstalk between the ER pathway and receptor tyrosine kinase (RTK) pathways (e.g., HER2, EGFR, IGF-1R) can lead to ligand-independent ER activation and cell proliferation, bypassing the need for estrogen and rendering tamoxifen ineffective. Activation of downstream pathways like PI3K/AKT is a common mechanism of resistance.

Conclusion

The foundational research into triphenylethylene SERMs has provided critical tools for cancer treatment and prevention. Their complex pharmacology, characterized by tissue-selective ER modulation, is a direct result of their unique structure and interaction with the cellular machinery of transcription. Understanding the core mechanism of action, structure-activity relationships, and the experimental assays used for their evaluation is essential for drug development professionals seeking to design the next generation of SERMs with improved efficacy and more favorable side-effect profiles. The ongoing challenge of drug resistance highlights the need for continued research into the intricate signaling networks that govern hormone-dependent cell growth.

References

An In-Depth Technical Guide on Nitromifene Isomers and their Antiestrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromifene (formerly known as CI-628) is a nonsteroidal triphenylethylene derivative recognized for its antiestrogenic properties. As a selective estrogen receptor modulator (SERM), it exhibits tissue-specific estrogen agonist and antagonist effects. This compound exists as a mixture of two geometric isomers, the cis (Z) and trans (E) forms, which have been demonstrated to possess similar antiestrogenic capabilities. This technical guide provides a comprehensive analysis of the antiestrogenic activity of this compound's isomers, detailing their interaction with the estrogen receptor, their effects on cancer cell proliferation, and their in vivo efficacy. This document consolidates quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationship of these compounds.

Introduction

This compound is a member of the triphenylethylene class of compounds, which includes the well-known antiestrogen tamoxifen. These compounds are characterized by their ability to bind to the estrogen receptor (ER) and modulate its activity. The biological response to these ligands is complex and can vary from potent antagonism to partial agonism depending on the target tissue and the specific isomeric form of the compound. The antiestrogenic activity of this compound and its isomers is of significant interest in the context of developing therapies for estrogen-receptor-positive (ER+) cancers and other estrogen-dependent conditions. This guide will delve into the specifics of the cis and trans isomers of this compound, presenting a comparative analysis of their antiestrogenic profiles.

Chemical Structure of this compound Isomers

This compound, with the chemical name 1-[2-[4-[1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine, exists as two geometric isomers due to the restricted rotation around the central carbon-carbon double bond. The spatial arrangement of the substituent groups defines the cis (Z) and trans (E) configurations.

Below are the 3D conformational structures of the (E)- and (Z)-isomers of this compound.

Quantitative Data on Antiestrogenic Activity

The antiestrogenic activity of this compound and its isomers has been evaluated through various in vitro and in vivo assays. The following tables summarize the available quantitative data.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA %) (Estradiol = 100%) | Test System | Reference |

| This compound (Isomer Mixture) | 1.7 | MCF-7 human breast cancer cells | [1] |

Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation

| Compound | IC50 (µM) | Test System | Reference |

| This compound (Isomer Mixture) | 1.1 | MCF-7 human breast cancer cells | [1] |

Note: The IC50 value represents the concentration required to inhibit cell proliferation by 50%.

Table 3: In Vivo Antiestrogenic Activity (Rat Uterotrophic Assay)

| Compound | Activity Profile | Test System | Reference |

| Geometric Isomers of this compound (CI-628) | Partially estrogenic with antiestrogenic properties | Immature rat uterine weight test | [3][4] |

Note: A detailed quantitative comparison of the uterine weight changes for each isomer was not explicitly provided in the available literature.

Signaling Pathways and Mechanisms of Action

This compound and its isomers exert their antiestrogenic effects primarily through competitive antagonism of the estrogen receptor. The binding of these ligands to the ER prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiestrogenic activity.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Protocol Details:

-

Preparation of ER Source: Uteri from immature or ovariectomized rats are homogenized in a buffer solution. The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

-

Incubation: A fixed concentration of [3H]-estradiol is incubated with the ER-containing cytosol and a range of concentrations of the test compound (this compound isomer).

-

Separation: After incubation, the unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.

-

Quantification: The radioactivity of the supernatant, which contains the ER-bound [3H]-estradiol, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound isomers on the growth of estrogen-sensitive human breast cancer cells.

Protocol Details:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. For the assay, cells are plated in 96-well plates and allowed to attach.

-

Treatment: The medium is replaced with a medium containing various concentrations of the this compound isomer, with or without a fixed concentration of estradiol to assess antiestrogenic activity.

-

Incubation: The cells are incubated for a period sufficient for multiple cell divisions (e.g., 6 days).

-

Proliferation Assessment: Cell viability is measured using a colorimetric assay such as the MTT or Sulforhodamine B (SRB) assay.

-

Data Analysis: The absorbance readings are used to calculate the percentage of cell growth inhibition. The IC50 value is determined from the dose-response curve.

Rat Uterotrophic Assay

This in vivo assay measures the estrogenic and antiestrogenic effects of a compound on the uterine weight of immature or ovariectomized female rats.

Protocol Details:

-

Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.

-

Dosing: The animals are treated daily for a specified period (e.g., 3 to 7 days) with the test compound (this compound isomer) via an appropriate route (e.g., oral gavage or subcutaneous injection). To assess antiestrogenic activity, a group of animals is co-treated with the test compound and a known estrogen.

-

Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are carefully excised.

-

Uterine Weight Measurement: The uteri are blotted to remove excess fluid and weighed.

-

Data Analysis: The uterine weights of the different treatment groups are compared to those of the vehicle control and estrogen-only control groups to determine the estrogenic or antiestrogenic effect of the test compound.

Discussion and Conclusion

This compound, as a mixture of its cis and trans isomers, demonstrates significant antiestrogenic activity. This is evidenced by its ability to bind to the estrogen receptor, inhibit the proliferation of ER+ breast cancer cells, and exert antiestrogenic effects in vivo. While the available literature suggests that the individual isomers have similar antiestrogenic profiles, a more detailed quantitative comparison would be beneficial for a complete understanding of their structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its isomers as selective estrogen receptor modulators. The consistent antiestrogenic activity observed across different assay systems underscores the potential of these compounds in the management of estrogen-dependent diseases.

References

- 1. Structure-activity relationships of estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Turning scientific serendipity into discoveries in breast cancer research and treatment: a tale of PhD students and a 50-year roaming tamoxifen team - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Nonsteroidal Antiestrogens: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of hormone-responsive breast cancer treatment has been revolutionized by the discovery and development of nonsteroidal antiestrogens. Initially emerging from serendipitous findings in contraceptive research, these compounds have evolved from simple estrogen receptor antagonists to sophisticated modulators and degraders of the estrogen receptor (ER). This technical guide provides an in-depth chronicle of this journey, detailing the key milestones, the evolution of mechanistic understanding, and the pivotal experimental methodologies that have underpinned this progress. We present a comprehensive overview of the major classes of nonsteroidal antiestrogens—Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs)—and provide quantitative data on their binding affinities and clinical efficacy. Detailed experimental protocols for foundational assays and diagrams of key signaling pathways are included to serve as a valuable resource for researchers in the field.

Historical Development of Nonsteroidal Antiestrogens

The story of nonsteroidal antiestrogens begins not in oncology, but in fertility research. The first of these compounds, ethamoxytriphetol (MER-25), was identified in 1958 and was initially investigated as a post-coital contraceptive.[1][2] However, it proved to be more effective at inducing ovulation than preventing pregnancy. This paradoxical effect was also observed with clomiphene, another early nonsteroidal antiestrogen, which subsequently found clinical application as a fertility treatment.[1][2][3]

The pivotal shift towards oncology occurred with the synthesis of ICI 46,474, later known as tamoxifen, in 1962 by scientists at Imperial Chemical Industries (now AstraZeneca). Like its predecessors, tamoxifen was initially explored as a contraceptive but was found to stimulate ovulation in women. Recognizing its antiestrogenic properties, researchers astutely redirected its development towards the treatment of estrogen-dependent breast cancer. The first clinical trial of tamoxifen in breast cancer was conducted in 1970, marking a turning point in the management of this disease.

The success of tamoxifen spurred further research, leading to the development of a deeper understanding of its mechanism of action and the concept of selective estrogen receptor modulation. This led to the emergence of a new class of drugs known as Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific estrogen agonist or antagonist activity. Raloxifene, a second-generation SERM, was subsequently developed and approved for the prevention and treatment of osteoporosis and later for breast cancer risk reduction.

The most recent major advancement in this field has been the development of Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs, which primarily block the estrogen receptor, SERDs bind to the receptor and induce its degradation. Fulvestrant, the first-in-class SERD, was approved by the FDA in 2002 for the treatment of metastatic breast cancer that has progressed on prior endocrine therapy. More recently, the development of oral SERDs, such as elacestrant, has offered new therapeutic options for patients with advanced or metastatic ER-positive breast cancer, particularly those with ESR1 mutations.

Quantitative Data on Key Nonsteroidal Antiestrogens

The following tables summarize the binding affinities and clinical efficacy of prominent nonsteroidal antiestrogens.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Class | ERα IC50 (nM) | ERα Ki (nM) | ERβ IC50 (nM) | ERβ Ki (nM) | Reference(s) |

| Tamoxifen | SERM | - | - | - | - | |

| 4-Hydroxytamoxifen | SERM | - | - | - | - | - |

| Raloxifene | SERM | - | 0.38 | 12 | - | |

| Fulvestrant | SERD | 0.29 | 9.4 | - | - | |

| Elacestrant | SERD | - | - | - | - | - |

Table 2: Pivotal Clinical Trial Efficacy Data

| Trial | Compound(s) | Patient Population | Primary Endpoint | Result | Reference(s) |

| ATAC | Anastrozole vs. Tamoxifen | Postmenopausal, early-stage, hormone-sensitive breast cancer | Disease-Free Survival (DFS) | Anastrozole showed superior DFS (HR 0.87, p=0.01 at 68 months) | |

| STAR | Tamoxifen vs. Raloxifene | Postmenopausal, high-risk for breast cancer | Incidence of Invasive Breast Cancer | Raloxifene was as effective as tamoxifen in preventing invasive breast cancer with a better safety profile. | |

| FALCON | Fulvestrant vs. Anastrozole | Postmenopausal, endocrine therapy-naïve, HR+ advanced breast cancer | Progression-Free Survival (PFS) | Fulvestrant significantly improved PFS (median 16.6 vs 13.8 months, HR 0.797, p=0.0486) | |

| EMERALD | Elacestrant vs. Standard of Care (SOC) | Pretreated, ER+/HER2- advanced or metastatic breast cancer | Progression-Free Survival (PFS) | Elacestrant significantly improved PFS, especially in patients with ESR1 mutations (HR 0.55, p=0.0005) |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the estrogen receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [3H]-estradiol) to the estrogen receptor (IC50).

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and cocktail

-

Scintillation counter

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant (cytosol) is used as the source of ER.

-

Assay Setup: Assay tubes are prepared containing a fixed concentration of ER and [3H]-estradiol.

-

Competition: Increasing concentrations of the unlabeled test compound or unlabeled estradiol are added to the tubes.

-

Incubation: The mixture is incubated on ice for 18-24 hours to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to adsorb the ER-ligand complexes. The slurry is then washed to remove unbound radioligand.

-

Quantification: Scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of an estrogen-receptor-positive breast cancer cell line.

Objective: To determine the concentration of a test compound that inhibits 50% of the proliferation of MCF-7 cells (IC50).

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium

-

Charcoal-stripped FBS

-

Test compounds

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Protocol:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates in regular growth medium and allowed to attach overnight.

-

Hormone Deprivation: The medium is replaced with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

Treatment: Cells are treated with various concentrations of the test compound in the presence or absence of a fixed concentration of estradiol.

-

Incubation: The cells are incubated for a period of 5-7 days.

-

Proliferation Assessment: A cell proliferation reagent is added to each well, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The data is normalized to the control (vehicle-treated) wells, and the IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Model of Breast Cancer

This model evaluates the antitumor efficacy of a compound in a living organism.

Objective: To assess the ability of a test compound to inhibit the growth of human breast cancer tumors in an immunodeficient mouse model.

Materials:

-

ER-positive human breast cancer cells (e.g., MCF-7)

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Matrigel (optional, to support tumor growth)

-

Estradiol pellets (to support the growth of ER-positive tumors)

-

Test compounds

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: MCF-7 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel.

-

Tumor Implantation: The cell suspension is injected subcutaneously or into the mammary fat pad of the mice. An estradiol pellet is typically implanted to provide a source of estrogen.

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the treatment effect.

Signaling Pathways and Mechanisms of Action

The biological effects of nonsteroidal antiestrogens are mediated through their interaction with the estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathway

Estrogen signaling is complex, involving both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estrogen to the ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. In the nucleus, the ER-estrogen complex binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Mechanism of Action of SERMs

Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and raloxifene are competitive inhibitors of estrogen binding to the ER. Upon binding, they induce a conformational change in the ER that is different from that induced by estrogen. This altered conformation affects the recruitment of co-activator and co-repressor proteins. In tissues like the breast, the SERM-ER complex recruits co-repressors, leading to the inhibition of gene transcription and an antiestrogenic effect. In other tissues, such as bone and the uterus, the same complex can recruit co-activators, resulting in an estrogenic effect.

Mechanism of Action of SERDs

Selective Estrogen Receptor Degraders (SERDs) like fulvestrant represent a distinct class of antiestrogens. They are pure ER antagonists that bind to the ER with high affinity and induce a conformational change that leads to the destabilization and subsequent degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively removes the target for estrogen-mediated signaling, leading to a more complete blockade of the pathway compared to SERMs.

Conclusion and Future Directions

The historical development of nonsteroidal antiestrogens is a testament to the power of scientific inquiry and the translation of basic research into life-saving therapies. From their serendipitous origins, these compounds have evolved into highly specific and potent drugs that form the cornerstone of treatment for ER-positive breast cancer. The journey from tamoxifen to oral SERDs like elacestrant highlights the continuous innovation in this field, driven by a deeper understanding of the estrogen receptor and its signaling pathways.

Future research will likely focus on overcoming resistance to current therapies, a major clinical challenge. The development of novel agents with improved efficacy and safety profiles, including next-generation SERDs and other ER-targeting strategies, remains a key priority. Furthermore, the identification of predictive biomarkers to guide the selection of the most appropriate antiestrogen therapy for individual patients will be crucial for personalizing treatment and optimizing outcomes. The rich history of nonsteroidal antiestrogens provides a strong foundation for these future endeavors, with the ultimate goal of further improving the lives of patients with breast cancer.

References

CI-628: A Technical Guide for Endocrine Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CI-628, also known as nitromifene, is a nonsteroidal selective estrogen receptor modulator (SERM) that has served as a valuable research tool in endocrinology for decades.[1] As one of the earliest developed SERMs, its primary mechanism of action involves the competitive inhibition of estradiol binding to the estrogen receptor (ER), thereby modulating estrogen-mediated signaling pathways.[2] This technical guide provides an in-depth overview of CI-628, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its application in endocrinological research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize CI-628 as a tool to investigate estrogen receptor function and its downstream effects.

Core Mechanism of Action

CI-628 exerts its biological effects primarily through its interaction with the estrogen receptor. As a SERM, it exhibits tissue-specific agonist and antagonist activities. In the context of endocrinology research, it is predominantly used for its antiestrogenic properties.

1.1. Estrogen Receptor Antagonism: The principal mechanism of CI-628 is its competitive binding to the estrogen receptor, preventing the binding of the natural ligand, estradiol (E2). This antagonism blocks the conformational changes in the ER that are necessary for the recruitment of coactivators and the initiation of gene transcription.

1.2. Interaction with Antiestrogen Binding Sites (AEBS): In addition to its affinity for the estrogen receptor, CI-628 also binds with high affinity to distinct antiestrogen binding sites (AEBS).[2][3] While the precise physiological role of AEBS is still under investigation, their interaction with antiestrogens like CI-628 may contribute to the overall pharmacological profile of the compound.

1.3. Signaling Pathway

The following diagram illustrates the established signaling pathway of estrogen and the inhibitory action of CI-628.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of CI-628.

Table 1: Binding Affinities and IC50 Values of CI-628 and its Metabolites

| Compound | Target | Parameter | Value | Cell Line/System | Reference |

| CI-628 | Antiestrogen Binding Site (AEBS) | Kd | 1.0-1.6 nmol/l | Immature Rat Uterine Cytosol | [3] |

| This compound (CI-628) | Estrogen Receptor (ER) | Relative Affinity vs Estradiol | 1.7% | MCF-7 Human Breast Cancer Cells | |

| Metabolite 2 | Estrogen Receptor (ER) | Relative Affinity vs Estradiol | 0.1% | MCF-7 Human Breast Cancer Cells | |

| Metabolite 4 | Estrogen Receptor (ER) | Relative Affinity vs Estradiol | 3.8% | MCF-7 Human Breast Cancer Cells | |

| This compound (CI-628) | Cell Proliferation | IC50 | 1.1 µM | MCF-7 Human Breast Cancer Cells | |

| Metabolite 2 | Cell Proliferation | IC50 | 5.6 µM | MCF-7 Human Breast Cancer Cells | |

| Metabolite 4 | Cell Proliferation | IC50 | 2.0 µM | MCF-7 Human Breast Cancer Cells |

Table 2: In Vivo Effects of CI-628 on Ovarian Receptors in Hypophysectomized Rats

| Treatment Group | Time (h) | FSH Receptors (fold change vs. control) | Estrogen Receptors (fold change vs. control) | Reference |

| hFSH | 6 | 3 | No significant increase | |

| hFSH | 12 | 6 | 7 | |

| hFSH | 24 | 6 | 7 | |

| CI-628 + hFSH | 6 | No significant increase | Not reported | |

| CI-628 + hFSH | 12 | No significant increase | Not reported | |

| CI-628 + hFSH | 24 | No significant increase | Not reported |

Table 3: Dose-Dependent Effects of CI-628 on Mouse Blastocyst Morphology in Culture

| CI-628 Concentration (µg/ml) | Observation | Time to Effect | Reference |

| 1.5 - 3 | Blastocysts become small, dense, and eventually collapse. | Over 2 days | |

| 6 | Pronounced effect: dense and smaller embryos. | Within 22 hours | |

| 12 - 18 | Pronounced effect: 1/3 of embryos dense and smaller. | Within 10 hours | |

| 12 - 18 | All embryos collapsed. | By 22 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing CI-628 as a research tool.

3.1. In Vivo Study of CI-628's Effect on FSH-Induced Ovarian Receptors

This protocol is adapted from the methodology described in the study by Ireland & Richards (1985).

-

Animal Model: Immature female hypophysectomized rats.

-

Acclimatization: Animals should be allowed to acclimatize for a standard period before the experiment.

-

Treatment Groups:

-

Control (Saline)

-

CI-628 alone (e.g., 1 mg, subcutaneous injection)

-

human Follicle-Stimulating Hormone (hFSH) alone (e.g., 2 µg, intravenous injection)

-

CI-628 followed by hFSH

-

-

Procedure:

-

Administer CI-628 or saline subcutaneously at -6 hours.

-

Administer hFSH or saline intravenously at 0 hours.

-

Euthanize animals at specified time points (e.g., 0, 6, 12, 24 hours).

-

Collect ovaries and isolate granulosa cells.

-

Prepare membrane fractions for receptor binding assays.

-

-

Endpoint Analysis:

-

Quantify FSH and LH receptors using radioligand binding assays.

-

Measure nuclear estrogen receptors.

-

3.2. Competitive Binding Assay for Estrogen Receptor

This protocol provides a general framework for a competitive binding assay to determine the affinity of CI-628 for the estrogen receptor.

-

Materials:

-

Source of Estrogen Receptor (e.g., uterine cytosol from ovariectomized rats, MCF-7 cell lysate).

-

Radiolabeled estradiol (e.g., [³H]E2).

-

Unlabeled CI-628.

-

Assay buffer.

-

Method for separating bound and free ligand (e.g., hydroxylapatite, filter membranes).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled CI-628.

-

In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and the various concentrations of CI-628. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand.

-

Quantify the amount of bound radioligand in each tube using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of CI-628.

-

Plot the percentage of specific binding against the logarithm of the CI-628 concentration.

-

Determine the IC50 value, which is the concentration of CI-628 that inhibits 50% of the specific binding of the radiolabeled estradiol.

-

3.3. MCF-7 Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effects of CI-628 on estrogen-dependent breast cancer cells.

-

Cell Line: MCF-7 human breast cancer cells.

-

Materials:

-

Complete cell culture medium.

-

Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens).

-

CI-628.

-

Estradiol (for reversal experiments).

-

Cell proliferation assay reagent (e.g., MTT, WST-1).

-

Microplate reader.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to induce estrogen deprivation.

-

Treat the cells with various concentrations of CI-628, with and without the addition of a fixed concentration of estradiol. Include appropriate vehicle controls.

-

Incubate for a specified period (e.g., 3-6 days).

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the logarithm of the CI-628 concentration to determine the IC50 value.

-

Assess the ability of estradiol to reverse the inhibitory effects of CI-628.

-

Conclusion

CI-628 remains a potent and valuable tool for researchers in endocrinology. Its well-characterized antiestrogenic activity, coupled with the availability of detailed experimental data, allows for its effective use in a variety of in vitro and in vivo models. This guide provides a comprehensive overview of the core technical information required to incorporate CI-628 into research aimed at elucidating the complex roles of estrogen and its receptors in physiological and pathological processes. The provided protocols and quantitative data serve as a starting point for the design and interpretation of experiments utilizing this classic SERM.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. High-affinity anti-oestrogen binding site distinct from the oestrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-affinity binding site for the antioestrogens, tamoxifen and CI 628, in immature rat uterine cytosol which is distinct from the oestrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Nitromifene Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromifene citrate, a nonsteroidal selective estrogen receptor modulator (SERM), has been a subject of interest in pharmacological research due to its potential therapeutic applications. As a member of the triphenylethylene class, its mechanism of action involves competitive binding to estrogen receptors, leading to tissue-specific agonist or antagonist effects. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound citrate, outlines detailed experimental protocols for their determination, and visualizes its signaling pathway and analytical workflows. While specific experimental values for some properties of this compound citrate are not publicly available, this guide furnishes the methodologies required for their empirical determination, serving as a vital resource for researchers in the field.

Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate like this compound citrate is fundamental to its preclinical and clinical development.[1][2] These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[3]

Identity and Structure